6-(Furan-3-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Furan-3-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthetic Pathways
A study by De Coen et al. (2015) describes an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones via a straightforward three-step pathway. This method involves Curtius rearrangement and subsequent reactions with amines, demonstrating the versatility of pyrimidine dione derivatives in organic synthesis De Coen et al., 2015.
Structural Analysis and Derivatives
Another research highlighted the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, leading to compounds with significant structural complexity. This study showcases the potential of furan-yl derivatives in creating complex molecular architectures Mironov et al., 2016.
Photoinduced Oxidative Cyclization
Research by Naya et al. (2008) introduced a novel methodology for synthesizing the furan ring through photoinduced oxidative cyclization. This approach underscores the compound's role in developing new synthetic routes and its relevance to green chemistry Naya et al., 2008.
Potential Applications
Biological Activity
A study on the synthesis and in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives by Udayakumar et al. (2017) illustrates the bioactive potential of these compounds. Although not directly mentioning the specific compound of interest, this research suggests the applicability of pyrimidine dione derivatives in medicinal chemistry and their potential as bioactive molecules Udayakumar et al., 2017.
Antimicrobial Activity
Yancheva et al. (2012) synthesized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, and evaluated its antimicrobial activity. The compound showed effectiveness against several bacterial strains, highlighting its potential in antimicrobial applications Yancheva et al., 2012.
Properties
IUPAC Name |
6-(furan-3-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)13-10(14)5-9(12-11(13)15)8-3-4-16-6-8/h3-7H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMQGJZJWJQJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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